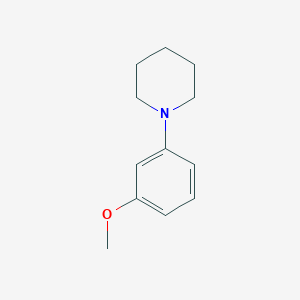
1-(3-Methoxyphenyl)piperidine
Cat. No. B1605947
Key on ui cas rn:
32040-06-5
M. Wt: 191.27 g/mol
InChI Key: GZGYOLIWTUXMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05929281
Procedure details


A 200 ml Kjeldahl flask equipped with a cooling condenser and a thermometer was charged with a solution of 4.72 g of piperidine in 20 ml of o-xylene, a solution of 7.99 g of m-bromoanisole in 20 ml of o-xylene, and a solution of 5.66 g of NaOBut in 20 ml of o-xylene, and further with a solution of 48 mg of palladium acetate in 5 ml of o-xylene (the ratio of palladium atom/m-bromoanisole=0.5% by mole). The flask was flushed with nitrogen for about 20 minutes while the content was stirred, and 0.2 ml of tri-tert.-butylphosphine was added. Then the mixture was heated to 105° C., and maintained at that temperature for 3 hours with stirring. After completion of the reaction, 80 ml of water was added to cool the reaction product. The mixture was introduced in a separatory funnel and the organic phase was separated. The lower aqueous phase was extracted with 40 ml of o-xylene. The organic phase was dried over sodium sulfate, concentrated, and then distilled to give N-(3-methoxyphenyl)piperidine. The yield of the isolated compound was 95% by mole.








Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Br[C:8]1[CH:9]=[C:10]([O:14][CH3:15])[CH:11]=[CH:12][CH:13]=1>CC1C=CC=CC=1C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:15][O:14][C:10]1[CH:9]=[C:8]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:13]=[CH:12][CH:11]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.72 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC=CC1C
|
Step Two
|
Name
|
|
|
Quantity
|
7.99 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)OC
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC=CC1C
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC=CC1C
|
Step Six
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC=CC1C
|
Step Seven
|
Name
|
|
|
Quantity
|
48 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 200 ml Kjeldahl flask equipped with a cooling condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was flushed with nitrogen for about 20 minutes while the content
|
|
Duration
|
20 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
0.2 ml of tri-tert.-butylphosphine was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at that temperature for 3 hours
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction, 80 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool the reaction product
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was introduced in a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The lower aqueous phase was extracted with 40 ml of o-xylene
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC1)N1CCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
